molecular formula C11H10N2O2 B11896659 Methyl 3-aminoquinoline-4-carboxylate

Methyl 3-aminoquinoline-4-carboxylate

Cat. No.: B11896659
M. Wt: 202.21 g/mol
InChI Key: YQXASRXAKBNUMY-UHFFFAOYSA-N
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Description

Methyl 3-aminoquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The compound features a quinoline core with an amino group at the third position and a carboxylate ester at the fourth position, making it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid. This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced derivatives such as quinoline alcohols and amines .

Scientific Research Applications

Methyl 3-aminoquinoline-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-aminoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites such as Plasmodium falciparum. This mechanism is similar to that of other quinoline-based antimalarial drugs .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Amodiaquine: Another antimalarial drug with structural similarities.

Uniqueness: Methyl 3-aminoquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylate ester groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

methyl 3-aminoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-4-2-3-5-9(7)13-6-8(10)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXASRXAKBNUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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